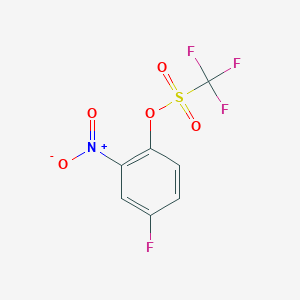

4-Fluoro-2-nitrophenyl trifluoromethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-2-nitrophenyl trifluoromethanesulfonate is a potent chemical compound used in diverse scientific research. It may be used as a triflating agent in the synthesis of aryl triflates . It can also be used as a reagent in the synthesis of aryl nonaflate .

Synthesis Analysis

This compound can be used as a triflating agent in the synthesis of aryl triflates . It can also be used as a reagent in the synthesis of aryl nonaflate . Furthermore, it can be used for palladium-catalyzed coupling reactions with different substrates .Molecular Structure Analysis

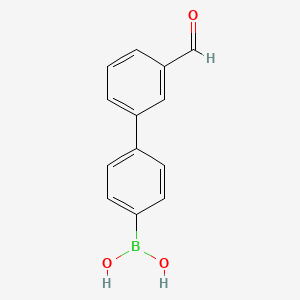

The molecular formula of 4-Fluoro-2-nitrophenyl trifluoromethanesulfonate is C7H3F4NO5S . Its molecular weight is 289.16 . The InChI code is 1S/C7H3F4NO5S/c8-4-1-2-6 (5 (3-4)12 (13)14)17-18 (15,16)7 (9,10)11/h1-3H .Chemical Reactions Analysis

As a reagent, 4-Fluoro-2-nitrophenyl trifluoromethanesulfonate can be used in various chemical reactions. For instance, it can be used in the synthesis of aryl triflates and aryl nonaflate . It can also be used for palladium-catalyzed coupling reactions with different substrates .Physical And Chemical Properties Analysis

4-Fluoro-2-nitrophenyl trifluoromethanesulfonate is a solid at ambient temperature . The storage temperature is ambient .Scientific Research Applications

Synthesis and Characterization of Fluorinated Compounds 4-Fluoro-2-nitrophenyl trifluoromethanesulfonate plays a crucial role in the synthesis of fluorinated compounds due to its ability to introduce fluorine atoms into organic molecules, enhancing their chemical and physical properties. The development of direct fluorination technology, as demonstrated by Kobayashi et al. (2003), includes the successful application of elemental fluorine for the synthesis of 4-fluoro-1,3-dioxolan-2-one, an additive for lithium ion batteries, highlighting the compound's significance in improving materials for energy storage solutions (Kobayashi et al., 2003).

Catalytic Applications The versatility of 4-fluoro-2-nitrophenyl trifluoromethanesulfonate extends to its use as a precursor in catalytic processes. Ishihara et al. (1996) demonstrated the exceptional catalytic activity of scandium trifluoromethanesulfonate, derived from similar compounds, in the acylation of alcohols with acid anhydrides. This showcases the compound's role in facilitating efficient synthetic routes for organic chemistry, especially in esterification reactions that are pivotal in pharmaceutical and chemical industries (Ishihara et al., 1996).

Development of Fluorination Reagents The research by Umemoto et al. (2021) on N-F fluorinating agents outlines the historical progression and application of various fluorinating compounds, including 4-fluoro-2-nitrophenyl trifluoromethanesulfonate. These agents have revolutionized organic synthesis by providing safer and more efficient methodologies for introducing fluorine atoms into molecules, thereby expanding the toolbox for drug discovery and materials science (Umemoto et al., 2021).

Photoactivity Enhancement in Materials Huang et al. (2016) highlighted the application of trifluoromethanesulfonic acid vapor-assisted solid-phase synthesis to create covalent triazine frameworks with enhanced visible light photoactivity. This innovative approach, utilizing the structural benefits of fluorinated reagents, opens new avenues for developing materials with potential applications in photocatalysis and solar energy conversion, underscoring the compound's contribution to advancing renewable energy technologies (Huang et al., 2016).

Safety And Hazards

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring good ventilation .

properties

IUPAC Name |

(4-fluoro-2-nitrophenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO5S/c8-4-1-2-6(5(3-4)12(13)14)17-18(15,16)7(9,10)11/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQXVKTUCAMOGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-nitrophenyl trifluoromethanesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1344652.png)

![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)

![3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1344682.png)